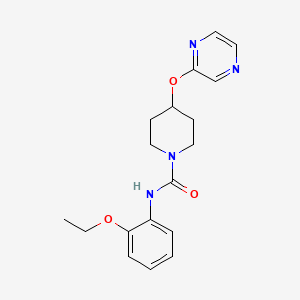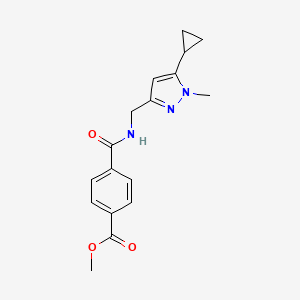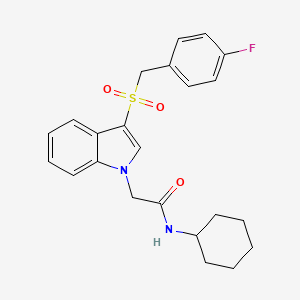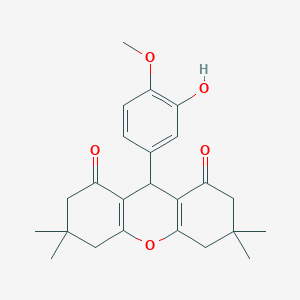![molecular formula C11H18Cl2N2O2 B2803579 3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride CAS No. 228857-32-7](/img/structure/B2803579.png)
3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known by its CAS Number 228857-32-7, is a chemical compound with the molecular formula C11H18Cl2N2O2 . It has a molecular weight of 281.18 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 281.18 . Other physical and chemical properties such as boiling point and specific storage conditions aren’t provided in the sources .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthetic Approaches
Research has delved into synthesizing pyridine and pyrrolidine derivatives using various methodologies. For example, studies have explored the synthesis of pyridine derivatives by condensation reactions, highlighting the versatility of these compounds in organic synthesis (Al‐Refai et al., 2016; Liang, 2007). These studies often focus on novel routes to synthesize complex pyridine structures, offering insights into potentially related compounds.
Structural Analysis
The characterization of pyridine and pyrrolidine derivatives, including the determination of crystal structures and spectroscopic properties, is a critical area of research. Such studies provide detailed insights into the molecular geometry, electronic structure, and potential reactivity of these compounds, which could be extrapolated to related derivatives (Yuan et al., 2010).
Potential Applications
Catalysis
Pyridine derivatives have been investigated for their catalytic properties, particularly in the synthesis of complex organic molecules. Research into palladium complexes, for instance, has shown that pyridine-based ligands can play a crucial role in facilitating selective reactions, which could have implications for pharmaceutical synthesis and materials science (Nyamato et al., 2015).
Pharmaceutical Research
Some studies have explored the antimicrobial activity of pyridine derivatives, indicating their potential as lead compounds for developing new drugs. These investigations assess the minimal inhibitory concentrations against various bacteria, suggesting a pathway for the development of novel antimicrobials (Bogdanowicz et al., 2013).
Material Science
The electronic and structural properties of pyridine and pyrrolidine derivatives make them candidates for material science applications, including as components of electronic devices or sensors. Their ability to form specific molecular architectures can be utilized in the design of molecular electronic components or photovoltaic materials.
Propiedades
IUPAC Name |
3-[[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-14-11-5-9(13-7-11)8-15-10-3-2-4-12-6-10;;/h2-4,6,9,11,13H,5,7-8H2,1H3;2*1H/t9-,11+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBXZSPPBXABFA-NAUXGDFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)COC2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)COC2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[5-[2-(2-Methoxyphenoxy)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2803497.png)
![3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2803498.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2803500.png)
![6-(5-{2-[4-(Propane-2-sulfonyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2803503.png)
![2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone](/img/structure/B2803504.png)


![N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2803511.png)
![N-(4-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2803512.png)


